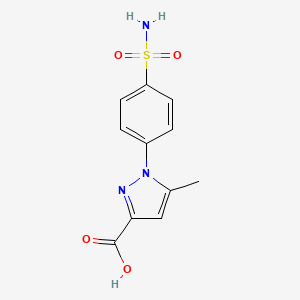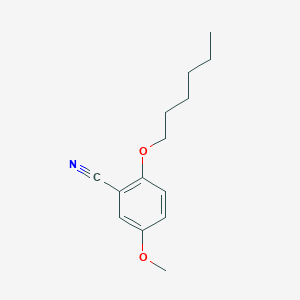![molecular formula C10H19NO B13082314 8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13082314.png)
8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which make them valuable in various fields of scientific research and industrial applications. This compound, in particular, has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane typically involves the use of commercially available reagents. One common method is based on the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions .
Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the Prins cyclization reaction provides a scalable approach for its synthesis. The reaction conditions can be optimized for large-scale production, ensuring the efficient and cost-effective synthesis of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane has a wide range of applications in scientific research, including:
Chemistry: The compound serves as a valuable scaffold for the synthesis of various biologically active molecules.
Biology: It is used in the study of biological pathways and interactions due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 2-allyl-7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane-1,3-dione
- 1-oxa-9-azaspiro[5.5]undecane
- 8-oxa-2-azaspiro[4.5]decane
Uniqueness: 8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane stands out due to its specific structural features, which confer unique biological activities and chemical reactivity. Its spirocyclic structure provides rigidity and three-dimensionality, making it a valuable scaffold for drug design and other applications .
Eigenschaften
Molekularformel |
C10H19NO |
|---|---|
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
8,8-dimethyl-7-oxa-9-azaspiro[4.5]decane |
InChI |
InChI=1S/C10H19NO/c1-9(2)11-7-10(8-12-9)5-3-4-6-10/h11H,3-8H2,1-2H3 |
InChI-Schlüssel |
PESNCOPBQPIHKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(NCC2(CCCC2)CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane](/img/structure/B13082231.png)




![2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B13082261.png)

![1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13082274.png)






